Chloroethylnorapomorphine Chloroethylnorapomorphine
Brand Name: Vulcanchem
CAS No.: 75946-94-0
VCID: VC1637266
InChI: InChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1
SMILES: C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8 g/mol

Chloroethylnorapomorphine

CAS No.: 75946-94-0

Cat. No.: VC1637266

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

Chloroethylnorapomorphine - 75946-94-0

Specification

CAS No. 75946-94-0
Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
IUPAC Name (6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1
Standard InChI Key RMKWDBUEXHJPRZ-CQSZACIVSA-N
Isomeric SMILES C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
SMILES C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl
Canonical SMILES C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl

Introduction

Chemical Structure and Properties

Structural Characteristics

Chloroethylnorapomorphine's chemical structure derives from norapomorphine, featuring a chloroethyl group modification. Like its parent compound apomorphine, it maintains the core tetracyclic structure characteristic of morphinan derivatives. The "nor" prefix indicates the absence of an N-methyl group present in apomorphine, resulting from N-demethylation of the tertiary amine structure .

The chloroethyl substitution represents a key modification that affects the compound's receptor binding characteristics and pharmacological profile. This structural element distinguishes chloroethylnorapomorphine from other apomorphine derivatives and contributes to its specific binding properties at dopamine receptors.

Relationship to Apomorphine

Apomorphine, the parent compound from which chloroethylnorapomorphine derives, functions as a non-ergoline dopamine agonist with high binding affinity for several dopamine receptor subtypes. Specifically, apomorphine demonstrates high in vitro binding affinity for dopamine D4 receptors and moderate affinity for D2, D3, and D5 receptors, as well as adrenergic α1D, α2B, and α2C receptors . While chloroethylnorapomorphine's precise binding profile may differ due to its structural modifications, understanding apomorphine's properties provides important context for evaluating its derivative.

Synthesis and Derivation

N-Demethylation Process

The synthesis of chloroethylnorapomorphine likely begins with the production of norapomorphine through N-demethylation of apomorphine. Research on similar compounds indicates that norapomorphine derivatives are typically synthesized through a process involving the removal of the N-methyl group from apomorphine followed by functionalization with appropriate chemical groups to obtain specific pharmacological properties .

One documented method for N-demethylation of apomorphine employs phenyl chloroformate followed by reduction with hydrazine, achieving an 81% yield of norapomorphine . This represents a crucial intermediate step in the synthesis of compounds like chloroethylnorapomorphine. The reaction typically proceeds as follows:

  • Treatment of apomorphine with phenyl chloroformate in the presence of a suitable base to form a carbamate intermediate

  • Subsequent hydrolysis of this intermediate using hydrazine to yield norapomorphine

  • Further functionalization of norapomorphine with a chloroethyl group to produce chloroethylnorapomorphine

Alternative Synthetic Approaches

Modern synthetic methods for N-dealkylation of tertiary amines offer alternative approaches that might be applicable to chloroethylnorapomorphine synthesis. For instance, α-chloroethyl chloroformate has been used for N-demethylation of various tertiary amines with high yields, including natural compounds and pharmaceutical intermediates . This reagent offers certain advantages, including:

  • Cost-effectiveness compared to vinyl chloroformate

  • Simplified workup procedures

  • Direct formation of hydrochloride salts of the secondary amine without additional acidification

These methodologies provide potential synthetic routes for chloroethylnorapomorphine production, though the specific optimized procedures for this compound would require dedicated research.

Pharmacological Profile

Dopamine Receptor Activity

The compound's interaction with D2 receptors is particularly relevant given the importance of these receptors in neurological and psychiatric conditions. D2 receptors are widely distributed throughout the brain, with high concentrations in the striatum, nucleus accumbens, and olfactory tubercle. They play crucial roles in motor control, reward processing, and certain cognitive functions.

Comparison with Related Compounds

While direct comparative data for chloroethylnorapomorphine is limited in the available research, examining related compounds provides useful context. Apomorphine, which shares the basic structure with chloroethylnorapomorphine, functions primarily as a dopamine agonist with high affinity for D4 receptors and moderate affinity for D2, D3, and D5 receptors .

The mechanism of action for apomorphine in treating Parkinson's disease "off" episodes is believed to involve stimulation of post-synaptic dopamine D2-type receptors within the caudate-putamen in the brain . Given structural similarities, chloroethylnorapomorphine may interact with similar receptor systems, though its specific antagonist properties at D2 receptors distinguish it from apomorphine's primarily agonist activity.

Pharmacokinetic Properties

For context, apomorphine demonstrates dose-dependent pharmacokinetics and is associated with a rapid onset of action, short half-life, and extensive metabolism . Whether chloroethylnorapomorphine exhibits similar properties remains an important question for future research.

Research Limitations and Future Directions

Current Gaps in Knowledge

The available research on chloroethylnorapomorphine reveals significant knowledge gaps that warrant further investigation:

  • Detailed binding affinity data across different dopamine receptor subtypes

  • Comprehensive pharmacokinetic profiles

  • Specific synthetic routes optimized for chloroethylnorapomorphine production

  • Potential applications in neuropharmacology beyond basic receptor studies

These limitations highlight the need for dedicated research focusing specifically on chloroethylnorapomorphine rather than extrapolating from related compounds.

Promising Research Directions

Future investigations into chloroethylnorapomorphine could productively focus on:

  • Determining precise receptor binding profiles using modern receptor assay techniques

  • Elucidating the structural basis for its transition from presumed irreversible to confirmed reversible binding

  • Evaluating potential applications in studying dopamine-related neurological and psychiatric disorders

  • Exploring structure-activity relationships through development of related compounds with modified properties

Such research would enhance understanding of both chloroethylnorapomorphine specifically and dopaminergic pharmacology more broadly.

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